molecular formula C47H34N14Na2O6S B12792310 C.I. Direct Brown 25 CAS No. 33363-87-0

C.I. Direct Brown 25

Cat. No.: B12792310
CAS No.: 33363-87-0
M. Wt: 968.9 g/mol
InChI Key: LYLOTUQQMDFHHJ-UHFFFAOYSA-L
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Description

C.I. Direct Brown 25 (also known as C.I. Pigment Brown 25, CAS 6992-11-6) is a benzimidazolone-class organic pigment renowned for its high-performance characteristics. Its molecular formula is C₂₄H₁₅Cl₂N₅O₃, with a molecular weight of 492.31 g/mol . Structurally, it features two chlorine substituents and a benzimidazolone backbone, contributing to its stability and color properties .

Properties

CAS No.

33363-87-0

Molecular Formula

C47H34N14Na2O6S

Molecular Weight

968.9 g/mol

IUPAC Name

disodium;5-[[4-[4-[[4-[[3,4-diamino-2-[[3-[(2,4-diaminophenyl)diazenyl]phenyl]diazenyl]phenyl]diazenyl]-2-sulfonatonaphthalen-1-yl]diazenyl]phenyl]phenyl]diazenyl]-2-hydroxybenzoate

InChI

InChI=1S/C47H36N14O6S.2Na/c48-28-12-19-39(38(50)22-28)57-55-31-4-3-5-32(23-31)56-61-46-40(20-18-37(49)44(46)51)58-59-41-25-43(68(65,66)67)45(35-7-2-1-6-34(35)41)60-53-30-15-10-27(11-16-30)26-8-13-29(14-9-26)52-54-33-17-21-42(62)36(24-33)47(63)64;;/h1-25,62H,48-51H2,(H,63,64)(H,65,66,67);;/q;2*+1/p-2

InChI Key

LYLOTUQQMDFHHJ-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2N=NC3=CC=C(C=C3)C4=CC=C(C=C4)N=NC5=CC(=C(C=C5)O)C(=O)[O-])S(=O)(=O)[O-])N=NC6=C(C(=C(C=C6)N)N)N=NC7=CC=CC(=C7)N=NC8=C(C=C(C=C8)N)N.[Na+].[Na+]

Origin of Product

United States

Preparation Methods

The synthesis of Direct Brown 25 involves several steps, starting with the nitration of 4-(4-aminophenyl)benzenamine. This intermediate is then coupled with 2-hydroxybenzoic acid, followed by further coupling with 5-aminonaphthalene-2-sulfonic acid and 8-aminonaphthalene-2-sulfonic acid. The final product is obtained by diazotization and coupling with C.I. Basic Brown . Industrial production methods typically involve the use of large-scale reactors and controlled reaction conditions to ensure high yield and purity of the dye .

Chemical Reactions Analysis

Oxidation Reactions

C.I. Direct Brown 25 undergoes oxidative degradation under strong oxidizing conditions:

  • Primary reagent : Potassium permanganate (KMnO₄) in acidic or alkaline media.

  • Reaction outcome : Cleavage of azo (-N=N-) bonds and aromatic rings, producing smaller organic fragments such as sulfonated anilines and phenolic derivatives.

  • Conditions : Elevated temperatures (70–90°C) and pH-dependent pathways influence product distribution.

Oxidation ParameterValue
Optimal pH Range2–10
Temperature Range70–90°C
Major ByproductsSulfonated anilines, phenolic acids

Reduction Reactions

Reductive cleavage of azo bonds is a hallmark reaction:

  • Primary reagent : Sodium dithionite (Na₂S₂O₄) in aqueous solution.

  • Reaction outcome : Formation of aromatic amines, including benzidine derivatives (e.g., 4-aminobiphenyl) .

  • Implications : Metabolic reduction in biological systems releases benzidine, a known carcinogen .

Key Data :

  • Reduction efficiency exceeds 95% under pH 9–11.

  • Benzidine detection in urine of exposed organisms confirms in vivo reduction .

Hydrolysis

Acidic or alkaline hydrolysis modifies solubility and chromophoric properties:

  • Conditions : Prolonged exposure to pH < 3 or pH > 12.

  • Outcome : Hydrolysis of sulfonate groups, reducing water solubility and altering dye affinity for cellulose fibers.

Metabolic Degradation

In biological systems, enzymatic and microbial action drive two key pathways:

  • Azo bond reduction : Gut microbiota reduce -N=N- bonds to release benzidine precursors .

  • Oxidative metabolism : Liver enzymes oxidize aromatic amines to quinone imines, forming DNA adducts .

Toxicological Significance :

  • This compound is classified as a benzidine congener due to metabolic benzidine release .

  • Urinary benzidine levels correlate with occupational exposure risks .

Photochemical Degradation

UV irradiation induces structural changes:

  • Mechanism : Photooxidation of chromophores and side chains.

  • Outcome : Fading of dye color and generation of free radicals.

Scientific Research Applications

Direct Brown 25 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Direct Brown 25 involves its interaction with cellulosic fibers through hydrogen bonding and van der Waals forces. The dye molecules align themselves along the cellulose chains, allowing for efficient absorption and strong adherence to the fibers. This results in uniform and consistent coloration of the materials .

Comparison with Similar Compounds

Key Properties :

  • Color : Bluish to yellowish brown powder, depending on formulation .
  • Performance : Excellent lightfastness, heat stability (up to 200°C), and resistance to solvents, acids, alkalis, and migration .
  • Applications : Widely used in automotive OEM paints, solvent/water-based coatings, plastics (HDPE, PVC, etc.), printing inks (offset, PA, NC), and textiles .

The synthesis involves diazotization and coupling reactions, followed by post-treatment (e.g., solvent heat treatment and surfactant modification) to optimize particle size and dispersion .

Comparison with Similar Compounds

Structural and Functional Analogues

C.I. Direct Brown 25 is most frequently compared to C.I. Pigment Brown 23, another benzimidazolone pigment. Below is a detailed comparison:

Property C.I. Pigment Brown 25 C.I. Pigment Brown 23
Molecular Formula C₂₄H₁₅Cl₂N₅O₃ C₂₄H₁₆N₆O₄ (hypothetical)*
Shade Yellowish brown, higher transparency Reddish brown, moderate transparency
Thermal Stability Stable up to 200°C Stable up to 180°C
Lightfastness 7–8 (ISO 105-B02) 6–7 (ISO 105-B02)
Key Applications Automotive coatings, high-transparency inks General-purpose coatings, plastics
Synthesis Complexity Requires chlorine substitution Simpler halogen-free synthesis

Functional Differences :

  • Transparency : Brown 25’s higher transparency makes it preferable for automotive finishes requiring depth and gloss .
  • Chemical Resistance: Brown 25 exhibits superior resistance to polar solvents (e.g., ethanol, ketones) due to its chlorinated structure .

Market and Regulatory Considerations

  • Regulatory Compliance: Brown 25 meets EU REACH standards and is listed under EINECS 230-258-1 . Its halogenated structure necessitates stricter handling protocols compared to non-chlorinated analogues like Brown 23 .
  • Cost-Effectiveness : Brown 25’s complex synthesis and post-treatment increase production costs, but its longevity in harsh environments justifies premium pricing in automotive and industrial coatings .

Research Findings and Data Tables

Table 1: Physicochemical Properties of this compound

Parameter Value Source
Density 1.58 g/cm³
Log Po/w (XLOGP3) 2.15
Solubility in Water 0.24 mg/mL
BET Surface Area 45–50 m²/g (post-treated)

Table 2: Comparative Lightfastness and Weathering Resistance

Pigment Lightfastness (ISO 105-B02) Weathering Resistance
C.I. Pigment Brown 25 7–8 Excellent
C.I. Pigment Brown 23 6–7 Good
C.I. Acid Yellow 219 4–5 Poor

Q & A

Q. What are the key physicochemical properties of C.I. Direct Brown 25 relevant for dye stability studies?

Answer: To determine properties such as solubility, thermal stability, and photostability, use spectrophotometric analysis (UV-Vis) to monitor degradation kinetics under controlled conditions (e.g., varying pH, temperature). Chromatographic methods (HPLC) can identify impurities affecting stability. Reference standard protocols for dye characterization outlined in experimental reproducibility guidelines .

Q. How can researchers validate the purity of this compound in synthetic batches?

Answer: Combine elemental analysis (CHNS/O), FT-IR spectroscopy for functional group verification, and mass spectrometry for molecular weight confirmation. For novel batches, include comparative data against certified reference materials and cite established protocols for compound identification .

Q. What methodologies are recommended for assessing the environmental toxicity of this compound?

Answer: Use Daphnia magna acute toxicity tests (OECD 202) or algal growth inhibition assays (OECD 201) to measure EC50 values. Pair these with degradation studies (e.g., photolysis under simulated sunlight) to evaluate persistence. Ensure alignment with ecological risk assessment frameworks .

Advanced Research Questions

Q. How can experimental design optimization (e.g., DOE) improve the synthesis efficiency of this compound?

Answer: Apply a factorial design to test variables like reaction temperature, catalyst concentration, and solvent polarity. Use response surface methodology (RSM) to model interactions and identify optimal conditions. Validate predictions with triplicate runs and statistical analysis (ANOVA) to minimize experimental noise .

Q. What strategies resolve contradictions in reported adsorption capacities of this compound on cellulose substrates?

Answer: Conduct meta-analysis of published data to identify variables (e.g., substrate pretreatment, ionic strength). Replicate conflicting studies under standardized conditions, using quartz crystal microbalance (QCM) for real-time adsorption monitoring. Apply error propagation analysis to distinguish methodological vs. material-based discrepancies .

Q. How can computational modeling predict the interaction mechanisms between this compound and biomolecules?

Answer: Employ molecular docking (AutoDock Vina) to simulate dye-protein binding affinities. Validate with experimental techniques like isothermal titration calorimetry (ITC) or circular dichroism (CD). Ensure force field parameters are calibrated for azo dyes to improve predictive accuracy .

Methodological and Analytical Frameworks

What criteria ensure a research question on this compound is both novel and feasible?

Answer: Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant). For novelty, conduct a systematic literature review to identify gaps (e.g., unexplored degradation pathways). For feasibility, pilot-test resource requirements (e.g., LC-MS access) and align with institutional ethical guidelines .

Q. How should researchers structure hypotheses when investigating cross-disciplinary applications of this compound (e.g., in bioimaging)?

Answer: Formulate hypotheses using the PICO framework (Population: dye-cell systems; Intervention: functionalization; Comparison: untreated controls; Outcome: fluorescence intensity). Validate with confocal microscopy and cytotoxicity assays, ensuring hypothesis specificity to avoid overgeneralization .

Data Integrity and Reproducibility

Q. What protocols mitigate bias in spectral data interpretation for this compound?

Answer: Implement double-blind analysis, where raw spectral data (e.g., NMR, Raman) are anonymized and interpreted by independent researchers. Use software tools (e.g., PeakFit) for deconvolution, and report confidence intervals for peak assignments .

Q. How can machine learning enhance predictive modeling of this compound’s reactivity under varying environmental conditions?

Answer: Train neural networks on datasets combining kinetic parameters (e.g., rate constants) with environmental variables (pH, temperature). Validate models using k-fold cross-validation and external datasets. Address overfitting via regularization techniques and feature selection algorithms .

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